molecular formula C17H27N3O2S B2906119 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one CAS No. 1355533-46-8

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one

Cat. No. B2906119
CAS RN: 1355533-46-8
M. Wt: 337.48
InChI Key: GZGDHZOMLFBDND-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the literature, methods for the synthesis of similar pyrimidine derivatives have been developed . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The exact synthesis process for this compound would likely involve similar reactions, but would need to be optimized for the specific substituents present in this molecule.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It contains a pyrimidin-5-yl group, a methylsulfanyl group, a dimethyl group, a trimethylmorpholin-4-yl group, and a propan-1-one group . These groups contribute to the overall properties of the molecule, including its reactivity and potential biological activity.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, determination of its reactivity and potential chemical reactions, and exploration of its potential biological activities . This could lead to the development of new pharmaceuticals or other useful compounds.

properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-11-9-20(10-17(4,5)22-11)15(21)8-7-14-12(2)18-16(23-6)19-13(14)3/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGDHZOMLFBDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)(C)C)C(=O)CCC2=C(N=C(N=C2C)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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